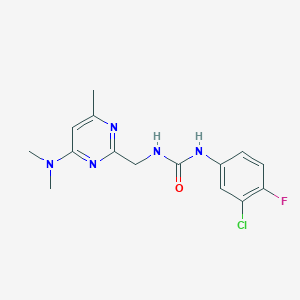
5-(benzyloxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(benzyloxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one, also known as GBR 12909, is a potent and selective dopamine reuptake inhibitor. It is a white crystalline powder that is commonly used in scientific research to study the dopamine system in the brain. In
Aplicaciones Científicas De Investigación
Radical Cyclization to Aporphines : A study by Estévez et al. (1994) discusses the radical cyclization of bromobenzylisoquinolines and benzylisoquinolin-3-ones, which afford aporphines or novel 5-oxoaporphines and 5-oxodehydroaporphines respectively. This provides a new route to 4,5-dioxoaporphines, indicating potential applications in synthesizing complex organic compounds (Estévez, Villaverde, Estévez, & Castedo, 1994).
Pro-Drug System Development : Berry et al. (1997) synthesized 5-substituted isoquinolin-1-ones via a one-pot Curtius rearrangement. This research indicates potential applications in developing pro-drug systems for selective release of therapeutic drugs in hypoxic solid tumors, demonstrating the compound's relevance in drug delivery systems (Berry, Watson, Whish, & Threadgill, 1997).
Binding Characteristics in Medical Imaging : Chaki et al. (1999) investigated the binding characteristics of a selective ligand for peripheral benzodiazepine receptors in rat brain mitochondria. This study suggests the potential application of similar compounds in medical imaging, particularly for brain studies (Chaki, Funakoshi, Yoshikawa, Okuyama, Okubo, Nakazato, Nagamine, & Tomisawa, 1999).
Synthesis of Heterocyclic Compounds : Kametani et al. (1972) described the synthesis of pentahydro-1-hydroxy-2,11-dimethoxybenzo[b]oxepino[7,6,5-ij]isoquinoline via an intramolecular Ullmann reaction. This indicates the compound's utility in the synthesis of complex heterocyclic compounds, which are often important in pharmaceuticals (Kametani, Fukumoto, & Fujihara, 1972).
Synthesis of Tetrahydroisoquinolines : Clark and Jahangir (1991) demonstrated the synthesis of tetrahydroisoquinolines from N-(tert-butoxycarbonyl)-2-methylbenzylamines. Their method is applicable to the synthesis of chloro and fluoro substituted tetrahydroisoquinolines, indicating the compound's role in synthesizing a range of isoquinoline derivatives (Clark & Jahangir, 1991).
Oxidative Coupling in Organic Synthesis : Huang et al. (2004) discussed the condensation of benzeneacetic acids via a one-pot Bischler–Napieralski reaction, followed by NaBH4 reduction. This research highlights the potential application of the compound in oxidative coupling reactions, important in organic synthesis (Huang, Singh, Chen, & Lee, 2004).
Propiedades
IUPAC Name |
2-[(4-fluorophenyl)methyl]-5-phenylmethoxy-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FNO2/c24-19-11-9-17(10-12-19)15-25-14-13-20-21(23(25)26)7-4-8-22(20)27-16-18-5-2-1-3-6-18/h1-12H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJLWBWSTMUHAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![chromeno[4,3-b]pyrrol-4(1H)-one](/img/structure/B2603487.png)

![[4-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride](/img/structure/B2603489.png)
![5-ethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2603491.png)
![4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]benzoic acid](/img/structure/B2603495.png)



![N-[(1R*,4R*)-4-Aminocyclohexyl]isonicotinamide dihydrochloride](/img/structure/B2603503.png)
![Methyl 2-[2-[[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate](/img/structure/B2603504.png)

![2-(4-Chlorophenyl)-3-(1,4-thiazinan-4-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B2603506.png)
